molecular formula C20H23NO5S B2563135 (2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone CAS No. 1448060-79-4

(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2563135
CAS No.: 1448060-79-4
M. Wt: 389.47
InChI Key: HEJKBEMTEHIFFV-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone or aldehyde.

    Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride, such as phenylsulfonyl chloride, in the presence of a base like triethylamine.

    Coupling with the Aromatic Ring: The final step involves coupling the sulfonylated piperidine with a 2,3-dimethoxybenzoyl chloride under basic conditions to form the desired methanone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the aromatic ring can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: Its interactions with various enzymes and receptors are of interest for understanding biochemical pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: shares similarities with other piperidine derivatives, such as:

Uniqueness

What sets this compound apart is the combination of the dimethoxyphenyl and phenylsulfonyl groups, which confer unique electronic and steric properties. These properties can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-25-18-10-6-9-17(19(18)26-2)20(22)21-13-11-16(12-14-21)27(23,24)15-7-4-3-5-8-15/h3-10,16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJKBEMTEHIFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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